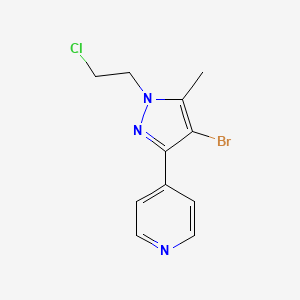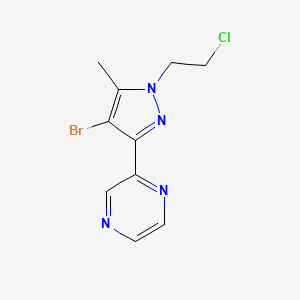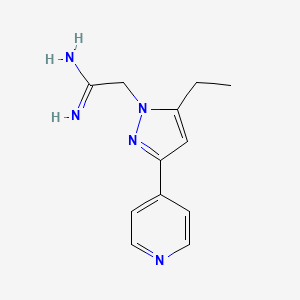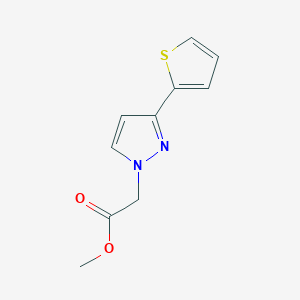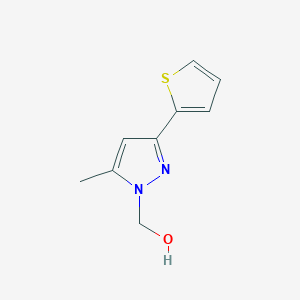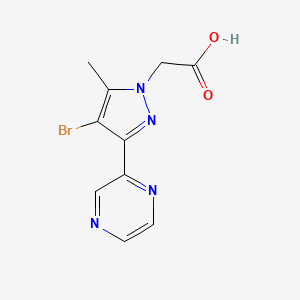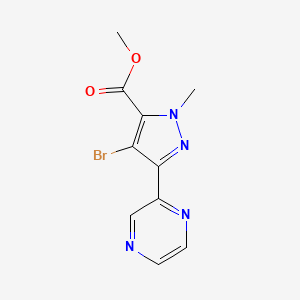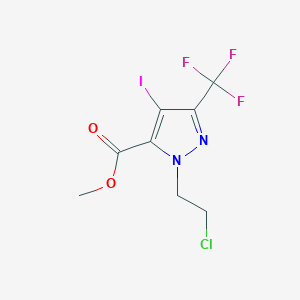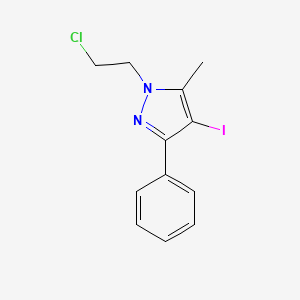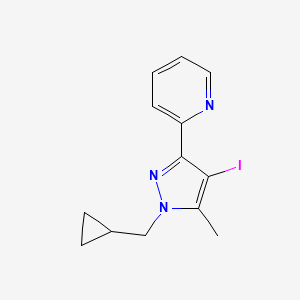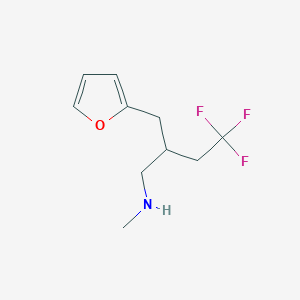
4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine
Descripción general
Descripción
4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine (TFMMB) is an organic compound with a wide range of applications in chemical synthesis and scientific research. It is a versatile reagent used in the synthesis of many compounds and is also the active ingredient in some pharmaceuticals. TFMMB has a wide range of biochemical and physiological effects that make it useful for laboratory experiments.
Aplicaciones Científicas De Investigación
4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis and as a catalyst in the synthesis of pharmaceuticals. It is also used as a substrate in the synthesis of peptides and proteins, as a ligand in the synthesis of metal-organic frameworks, and as a fluorinating agent in the synthesis of fluorinated compounds. Additionally, this compound is used in the synthesis of heterocyclic compounds and as an inhibitor of enzymes.
Mecanismo De Acción
The mechanism of action of 4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine is not fully understood. However, it is known that the compound is a strong nucleophile and can react with electrophiles such as halogens, alcohols, and carboxylic acids. Additionally, this compound can act as a Lewis acid, forming complexes with electron-rich species such as amines and thiols.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, as well as to possess anti-tumor and anti-cancer properties. Additionally, this compound has been shown to have neuroprotective, anticonvulsant, and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine has several advantages for laboratory experiments. It is relatively inexpensive and readily available, and it is a versatile reagent with a wide range of applications. Additionally, it is soluble in many organic solvents and can be stored for long periods of time without degradation. However, this compound is also highly toxic and should be handled with care. Additionally, it is flammable and should be stored away from sources of ignition.
Direcciones Futuras
The future of 4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine is promising. Further research is needed to fully understand its mechanism of action and to identify new applications for the compound. Additionally, further research is needed to investigate its potential as an anti-cancer agent and to develop new synthetic methods for its synthesis. Additionally, further research is needed to investigate its potential as an anti-inflammatory and analgesic agent, as well as its potential as a neuroprotective and antidepressant agent. Finally, further research is needed to investigate its potential as a catalyst in the synthesis of pharmaceuticals and other compounds.
Propiedades
IUPAC Name |
4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO/c1-14-7-8(6-10(11,12)13)5-9-3-2-4-15-9/h2-4,8,14H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRNJOKWVSKLPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC=CO1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





